(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
Description
The compound (2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol is a purine nucleoside derivative characterized by:
- Purine core: Substituted at the 6-position with a furan-2-ylmethylamino group.
- Sugar moiety: A 3-methyloxolane (tetrahydrofuran) ring with hydroxymethyl and diol groups, conferring stereochemical specificity.
The furan substituent may enhance selectivity or pharmacokinetic properties compared to benzyl or alkyl analogs.
Properties
Molecular Formula |
C16H19N5O5 |
|---|---|
Molecular Weight |
361.35 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C16H19N5O5/c1-16(24)10(6-22)26-15(12(16)23)21-8-20-11-13(18-7-19-14(11)21)17-5-9-3-2-4-25-9/h2-4,7-8,10,12,15,22-24H,5-6H2,1H3,(H,17,18,19)/t10-,12+,15-,16-/m1/s1 |
InChI Key |
KUYPLOWMQLPKGV-PDUOOLKUSA-N |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4)CO)O |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4)CO)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features:
- A purine base linked to a furan-2-ylmethylamino group .
- Hydroxymethyl and methyloxolane moieties that enhance its interaction with biological targets.
The molecular formula is with a molecular weight of 361.35 g/mol .
The biological activity of this compound can be attributed to several key mechanisms:
- Nucleic Acid Interaction : The purine base suggests potential interference with nucleic acid synthesis, making it a candidate for antiviral and anticancer therapies.
- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid replication such as DNA polymerase and reverse transcriptase .
- Quantitative Structure-Activity Relationship (QSAR) : Computational methods predict its biological activity by correlating chemical structure with potential effects .
Biological Activity
The compound has shown promise in various biological assays:
Antiviral Activity
Research indicates that compounds with similar structures can inhibit viral replication. The purine base's ability to mimic nucleotide structures may allow it to interfere with viral RNA synthesis .
Anticancer Properties
Studies have suggested that the compound could exhibit antiproliferative effects on cancer cell lines by disrupting DNA synthesis and repair mechanisms .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent .
- Toxicity Assessments : Safety assessments have indicated low toxicity profiles for similar compounds, supporting further investigation into their therapeutic applications .
- Mechanistic Studies : Detailed studies have explored the inhibition of specific enzymes associated with nucleic acid metabolism, providing insights into the compound's mechanism of action .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.35 g/mol |
| Purine Base | Yes |
| Furan Ring Presence | Yes |
| Hydroxymethyl Group | Yes |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared based on substituents, receptor affinity, and physicochemical properties (Table 1).
Table 1: Structural and Functional Comparison of Purine Nucleoside Derivatives
*Estimated based on structural similarity to Metrifudil.
†Inferred from furan's electronic profile, which may enhance hydrogen bonding vs. bulkier groups.
Key Observations:
CV1808’s phenylethoxy group increases logP (2.1), favoring membrane permeability but possibly reducing aqueous solubility .
Receptor Selectivity: Metrifudil’s 2-methylbenzylamino group confers A1 agonism, while CV1808’s phenylethoxy substitution shifts selectivity to A2A receptors . The target compound’s furan group may exhibit intermediate selectivity.
Sugar Modifications: The 3-methyloxolane in the target compound introduces conformational rigidity compared to standard ribose (e.g., in N6-Methyladenosine). This could enhance metabolic stability, similar to constrained methanocarba analogs .
Pharmacokinetics :
- Solubility : The furan group’s polarity may improve aqueous solubility compared to Metrifudil, which has low solubility due to its benzyl group .
- Metabolic Stability: The 3-methyloxolane sugar could reduce enzymatic degradation, as seen in methanocarba derivatives .
Contradictions and Uncertainties
- Receptor Binding : While furan’s electronic profile may favor A2A binding (as in CV1808), steric effects from the methyloxolane could shift preference to A1 receptors .
- LogP vs. Solubility : Higher logP in benzyl analogs correlates with lower solubility, but the furan group’s balance remains untested empirically.
Preparation Methods
Preparation Methods
Overview
The synthesis of (2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol generally follows the principles of nucleoside chemistry, involving:
- Protection of hydroxyl groups on the sugar moiety to control regioselectivity.
- Preparation of the purine base with the desired N6-substitution.
- Coupling of the sugar and purine base via glycosylation.
- Deprotection steps to yield the final compound.
Detailed Synthetic Route
Preparation of the Sugar Moiety
The sugar component, a 2-(hydroxymethyl)-3-methyloxolane-3,4-diol, is typically derived from a suitably protected ribose or deoxyribose derivative. The protection strategy involves:
- Selective protection of the 3 and 4 hydroxyl groups as acetonides or silyl ethers.
- Protection of the 5′-hydroxymethyl group to prevent undesired side reactions during glycosylation.
Synthesis of the N6-(furan-2-ylmethylamino)purine Base
The purine base is modified at the N6 position by introducing the furan-2-ylmethylamino substituent. This is achieved by:
- Starting from adenine or a suitable purine precursor.
- Reacting with furan-2-ylmethylamine under conditions that promote nucleophilic substitution at the N6 position.
- Purification of the N6-substituted purine to obtain a pure intermediate.
Glycosylation Reaction
The coupling of the sugar and the N6-substituted purine base is performed via a glycosylation reaction:
- The sugar moiety is activated, often as a halide (e.g., bromide or chloride) or trichloroacetimidate derivative.
- The N6-(furan-2-ylmethylamino)purine base acts as the nucleophile.
- The reaction is catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate or silver salts under anhydrous conditions.
- The stereochemistry at the anomeric center is controlled to obtain the β-nucleoside configuration consistent with the (2R,3S,4R,5R) stereochemistry.
Deprotection and Purification
- After glycosylation, protecting groups are removed under mild acidic or basic conditions to avoid degradation.
- The final compound is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography.
- The product is obtained as a solid, often characterized by NMR, mass spectrometry, and elemental analysis.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sugar protection | Acetonide formation using 2,2-dimethoxypropane, acid catalyst | 85 | Protects 3,4-diols |
| N6-substitution | Furan-2-ylmethylamine, reflux in ethanol or DMF | 75-80 | Nucleophilic substitution at N6 |
| Glycosylation | Activated sugar halide, Lewis acid catalyst, anhydrous solvent | 60-70 | β-anomer favored |
| Deprotection | Acidic hydrolysis or fluoride ion treatment | 90 | Removes acetonide or silyl protecting groups |
| Purification | Reverse-phase HPLC | - | Ensures high purity |
Research Outcomes and Optimization
- The stereoselectivity of the glycosylation step is critical and can be influenced by the choice of protecting groups and catalysts.
- Modifications on the purine base, such as the N6 substitution with furan-2-ylmethylamino, have been shown to enhance biological activity in related nucleoside analogs.
- Reaction yields vary depending on the purity of intermediates and reaction conditions, with optimization focusing on maximizing the β-anomer formation and minimizing side products.
- Analytical data confirm the structure and stereochemistry, with nuclear magnetic resonance spectroscopy showing characteristic signals for the sugar and purine moieties, and mass spectrometry confirming molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
